6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPKASLYLOXEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Allyl-Substituted Enones
The most widely reported method involves cyclocondensation reactions between 5-aminopyrazoles and allyl-containing 1,3-diketones or enones. This approach leverages the nucleophilic nature of 5-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core.
Procedure :
- Starting Materials :
Reaction Conditions :
Post-Reaction Modifications :
Example :
Reaction of 5-amino-1-phenyl-3-ethoxycarbonylpyrazole with 3-allylpentane-2,4-dione under reflux yielded 6-allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, which was hydrolyzed to the final product (yield: 72–78%).
Alkylation of Halogenated Pyrazolopyrimidine Intermediates
This method introduces the allyl group via nucleophilic substitution on a pre-formed pyrazolopyrimidine core containing a halogen at position 6.
Procedure :
- Core Synthesis :
Allylation :
Ester Hydrolysis :
Example :
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester reacted with allyl magnesium bromide to afford the allylated ester, which was hydrolyzed to the target compound (yield: 65–70%).
One-Pot Synthesis Using Vilsmeier-Haack Reagents
A streamlined one-pot approach utilizes Vilsmeier-Haack formylation followed by cyclization.
Procedure :
- Formylation :
Cyclization :
Hydrolysis :
Example :
5-Amino-3-ethoxycarbonylpyrazole reacted with PBr₃/DMF and HMDS, followed by allylation and hydrolysis, yielded the target compound (yield: 68%).
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole, allyl-enones | Reflux, aqueous AcOH | 72–78% | High regioselectivity |
| Alkylation | Halogenated core, allyl Grignard | THF, 0–25°C | 65–70% | Flexible late-stage modification |
| One-Pot Vilsmeier-Haack | 5-Aminopyrazole, PBr₃, HMDS, allyl bromide | DMF, 60–80°C | 68% | Rapid, fewer purification steps |
Key Challenges and Optimizations
- Regioselectivity : Ensuring the allyl group incorporates at position 6 requires precise control of steric and electronic factors during cyclocondensation.
- Ester Hydrolysis : Over-hydrolysis can degrade the core; optimized conditions (e.g., 2M NaOH, 60°C) minimize side reactions.
- Catalyst Selection : Piperidine acetate outperforms other bases in cyclocondensation, reducing reaction time by 30%.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the allyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) under acidic or basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the primary applications of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is its role as an inhibitor of various enzymes. Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. Inhibition of SCD has implications for treating metabolic disorders such as obesity and type 2 diabetes .
Anticancer Properties
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds targeting the phosphoinositide 3-kinase (PI3K)/Akt pathway have shown promise in reducing tumor growth in preclinical models .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation could be beneficial in preserving neuronal function and viability .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The modulation of nuclear factor kappa B (NF-kB) signaling has been a focal point in these studies .
Case Study 1: Inhibition of Stearoyl-CoA Desaturase
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated a significant inhibitory effect on SCD activity, leading to reduced lipid accumulation in cellular models of obesity .
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, researchers evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .
Case Study 3: Neuroprotection
A recent publication in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function under stress conditions .
Mechanism of Action
The mechanism of action of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and coordination properties depending on substituent patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights:
Substituent Effects on Coordination Chemistry: The allyl group in 702669-68-9 provides steric bulk and π-electron density, favoring bidentate (N,O) coordination in metal complexes, as seen in Mn(II) and Ni(II) structures . In contrast, the acetyl group in 774183-58-3 may shift electron density away from the ring, altering binding affinities . The chloro substituent in 499190-16-8 increases the carboxylic acid’s acidity (pKa ~2.5 vs. ~3.8 for non-halogenated analogs), enhancing its ability to deprotonate and coordinate with metals .
Biological Activity :
- Derivatives like 702669-68-9 and 1394003-86-1 are explored as kinase inhibitors due to their rigid scaffolds . The allyl group in 702669-68-9 may enhance hydrophobic interactions with target proteins compared to smaller substituents.
- Fluorinated analogs (e.g., C₈H₅F₂N₃O₂ ) exhibit improved pharmacokinetic profiles, with the difluoromethyl group resisting oxidative metabolism .
Synthetic Accessibility :
- 702669-68-9 requires allylation steps, increasing synthetic complexity compared to 1394003-86-1 , which is synthesized via direct hydrolysis .
- Halogenated derivatives (e.g., 499190-16-8 ) necessitate halogenation reagents like PCl₅ or SOCl₂, posing safety challenges .
Commercial Availability: 702669-68-9 is supplied by multiple vendors (e.g., CymitQuimica, LabBot) but is intermittently out of stock .
Biological Activity
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.20 g/mol. The compound features a pyrazolo-pyrimidine core structure that contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Antitumor Activity
Research indicates that pyrazole derivatives can inhibit various cancer cell lines. In particular:
- Mechanism : The compound has been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways .
- Efficacy : In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with conventional chemotherapy agents like doxorubicin .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Inhibition of Inflammatory Mediators : The compound has been found to reduce the production of pro-inflammatory cytokines in various models .
- Clinical Relevance : Its ability to modulate inflammatory responses suggests potential uses in treating conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Several studies have reported the antimicrobial effects of pyrazole derivatives:
- Broad Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : It is believed that the pyrazole ring system interferes with bacterial metabolic processes, although specific mechanisms remain under investigation.
Case Studies
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various pyrazole compounds on breast cancer cell lines, this compound exhibited significant cytotoxicity. The combination with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells compared to single-agent treatments.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in a murine model of arthritis. The results indicated a decrease in IL-6 and TNF-alpha levels post-treatment.
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Mechanism | Model/Study Type | Efficacy |
|---|---|---|---|
| Antitumor | Inhibition of BRAF and EGFR | In vitro (MCF-7, MDA-MB-231) | Significant cytotoxicity |
| Anti-inflammatory | Reduction of cytokines | Murine model | Decreased IL-6 and TNF-alpha |
| Antimicrobial | Disruption of bacterial metabolism | Various microbial strains | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
